molecular formula C14H17ClN2O6S B3178665 6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid CAS No. 701210-22-2

6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid

Cat. No.: B3178665
CAS No.: 701210-22-2
M. Wt: 376.8 g/mol
InChI Key: BLAZMDCNGTXXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorophenylsulfonamido group, an oxoacetamido group, and a hexanoic acid chain. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylsulfonamide: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with ammonia or an amine.

    Formation of the oxoacetamido group: The intermediate 4-chlorophenylsulfonamide is then reacted with an appropriate acylating agent to introduce the oxoacetamido group.

    Attachment of the hexanoic acid chain: The final step involves the coupling of the oxoacetamido intermediate with a hexanoic acid derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylsulfonamide: Shares the chlorophenylsulfonamido group but lacks the oxoacetamido and hexanoic acid chains.

    N-(4-Chlorophenylsulfonyl)acetamide: Contains the chlorophenylsulfonamido and oxoacetamido groups but lacks the hexanoic acid chain.

Uniqueness

6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid is unique due to the combination of its functional groups and the hexanoic acid chain, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

6-[[2-[(4-chlorophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O6S/c15-10-5-7-11(8-6-10)24(22,23)17-14(21)13(20)16-9-3-1-2-4-12(18)19/h5-8H,1-4,9H2,(H,16,20)(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAZMDCNGTXXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478021
Record name Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701210-22-2
Record name Hexanoic acid, 6-[[[[(4-chlorophenyl)sulfonyl]amino]oxoacetyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid
Reactant of Route 2
Reactant of Route 2
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid
Reactant of Route 3
Reactant of Route 3
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid
Reactant of Route 4
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid
Reactant of Route 5
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid
Reactant of Route 6
Reactant of Route 6
6-(2-(4-Chlorophenylsulfonamido)-2-oxoacetamido)hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.